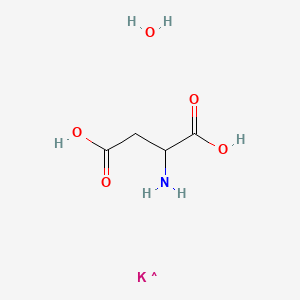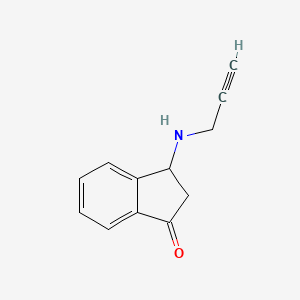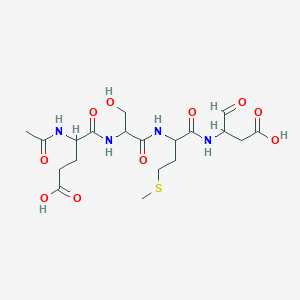![molecular formula C12H17NO3 B12321530 4-[(t-Butoxycarbonyl)(aminomethyl)]phenol](/img/structure/B12321530.png)
4-[(t-Butoxycarbonyl)(aminomethyl)]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
R-4-Hydroxyphenylglycine tert. Butyl ester, also known as ®-tert-Butyl 2-amino-2-(4-hydroxyphenyl)acetate, is a chemical compound with the molecular formula C12H17NO3 and a molar mass of 223.27 g/mol . This compound is characterized by the presence of a hydroxyphenyl group and a glycine moiety esterified with tert-butyl alcohol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of R-4-Hydroxyphenylglycine tert. Butyl ester typically involves the esterification of 4-hydroxyphenylglycine with tert-butyl alcohol. This reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process . The reaction conditions generally include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide.
Solvents: Organic solvents such as dichloromethane or toluene.
Industrial Production Methods
In industrial settings, the production of R-4-Hydroxyphenylglycine tert. Butyl ester may involve continuous flow reactors to enhance the efficiency and yield of the esterification process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality ester .
Análisis De Reacciones Químicas
Types of Reactions
R-4-Hydroxyphenylglycine tert. Butyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-hydroxybenzaldehyde or 4-hydroxyacetophenone.
Reduction: Formation of 4-hydroxyphenylglycine tert-butyl alcohol.
Substitution: Formation of N-alkyl or N-acyl derivatives of the compound.
Aplicaciones Científicas De Investigación
R-4-Hydroxyphenylglycine tert. Butyl ester has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of R-4-Hydroxyphenylglycine tert. Butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylglycine: Lacks the tert-butyl ester group, making it less lipophilic.
4-Hydroxyphenylalanine: Contains an additional methylene group, altering its chemical properties.
4-Hydroxyphenylacetic acid: Lacks the amino group, affecting its reactivity.
Uniqueness
R-4-Hydroxyphenylglycine tert. Butyl ester is unique due to its combination of a hydroxyphenyl group, an amino group, and a tert-butyl ester group. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C12H17NO3 |
|---|---|
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
tert-butyl 2-amino-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)16-11(15)10(13)8-4-6-9(14)7-5-8/h4-7,10,14H,13H2,1-3H3 |
Clave InChI |
CJPJHVFZFGDVBV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bis{(R)-{(RP)-2-[(S)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene](/img/structure/B12321457.png)
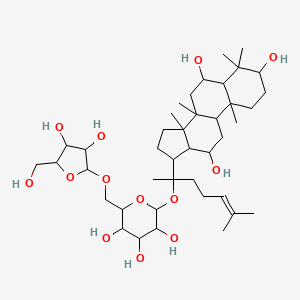
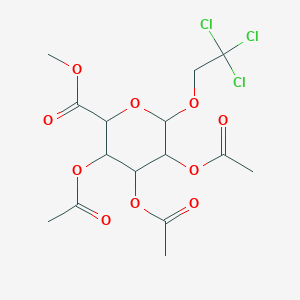


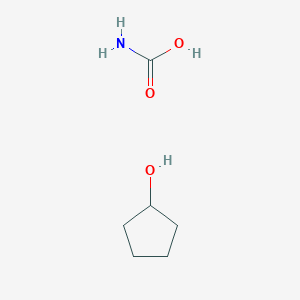

![[(2R,3S,4R,5R,6R)-3,4-bis(acetyloxy)-5-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B12321503.png)
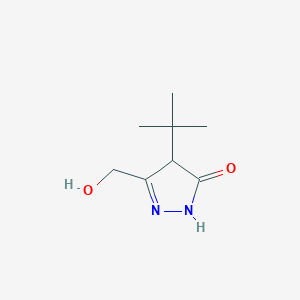

![[17-[(6,9-Difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carbonyl)disulfanyl]carbonyl-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B12321514.png)
